molecular formula C20H12ClF3N4O B2858830 3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 344276-26-2

3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

Cat. No.: B2858830
CAS No.: 344276-26-2
M. Wt: 416.79
InChI Key: PCZWBCHRCTZIAP-KALUYTGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a complex organic compound that belongs to the class of benzisoxazoles. This compound is known for its unique chemical structure, which includes a benzisoxazole ring fused with a phenyl group and a hydrazone moiety attached to a pyridinyl ring substituted with chloro and trifluoromethyl groups. This compound is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone typically involves multiple steps. One common method starts with the preparation of 3-phenyl-2,1-benzisoxazole-5-carbaldehyde, which can be synthesized through the cyclization of appropriate precursors under specific conditions . The next step involves the reaction of this intermediate with N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazine under controlled conditions to form the final hydrazone product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzisoxazole derivatives and hydrazones with different substituents. Examples include:

Uniqueness

The uniqueness of 3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-chloro-N-[(Z)-(3-phenyl-2,1-benzoxazol-5-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4O/c21-16-9-14(20(22,23)24)11-25-19(16)27-26-10-12-6-7-17-15(8-12)18(29-28-17)13-4-2-1-3-5-13/h1-11H,(H,25,27)/b26-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWBCHRCTZIAP-KALUYTGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=NNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=N\NC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.